
2-Amino-4,6-difluorophenol
Overview
Description
2-Amino-4,6-difluorophenol is a chemical compound with the molecular formula C6H5F2NO. It is a white crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of phenols and has gained significant attention in scientific research due to its potential biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-difluorophenol typically involves the introduction of amino and fluorine groups onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated phenol undergoes substitution with an amino group under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high purity and yield. The process may include steps such as purification through crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
2-Amino-4,6-difluorophenol serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that lead to the formation of more complex molecules. For instance, it is utilized in the production of fluorinated derivatives and other phenolic compounds which have significant industrial applications .
Biological Research
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated its antifungal properties against various yeast strains, revealing that it could inhibit the growth of Candida albicans and Cryptococcus species. The compound's effectiveness was linked to its structural features, particularly the presence of fluorine atoms at specific positions on the phenolic ring .
Anticancer Potential
In vivo studies have indicated that this compound may possess anticancer properties. Notably, it has been shown to inhibit tumor growth in xenograft models for breast cancer. The mechanism appears to involve interference with cellular signaling pathways critical for cancer cell proliferation and survival.
Medicinal Applications
Therapeutic Research
The compound is under investigation for its potential therapeutic applications in treating various diseases due to its biological activity. Studies suggest that it may act on specific molecular targets involved in disease processes, potentially leading to novel treatment options.
Industrial Uses
Dyes and Pigments Production
In industry, this compound is utilized in the manufacture of dyes and pigments. Its chemical properties facilitate the creation of vibrant colors used in textiles and coatings .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings/Notes |
---|---|---|
Chemical Synthesis | Intermediate for organic compounds | Important for fluorinated derivatives synthesis |
Biological Research | Antimicrobial activity | Effective against Candida albicans and Cryptococcus |
Anticancer potential | Inhibits tumor growth in breast cancer models | |
Medicinal Applications | Potential therapeutic agent | Targeting specific disease-related pathways |
Industrial Uses | Production of dyes and pigments | Used for creating vibrant colors |
Case Studies
-
Antifungal Activity Study
A study conducted on the antifungal properties of this compound revealed that only specific structural configurations led to significant antifungal effects. The presence of two fluorine substituents was crucial for its activity against yeast strains like C. albicans . -
Cancer Treatment Research
In a notable case study involving xenograft models for breast cancer, researchers found that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. This suggests its potential as a candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism by which 2-Amino-4,6-difluorophenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
- 2-Amino-4,6-dichlorophenol
- 2-Amino-4,6-dibromophenol
- 2-Amino-4,6-diiodophenol
Comparison: Compared to its chlorinated, brominated, and iodinated analogs, 2-Amino-4,6-difluorophenol is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms are highly electronegative, which can enhance the compound’s stability and influence its interactions with biological targets .
Biological Activity
2-Amino-4,6-difluorophenol (DFP) is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic compounds often enhances their pharmacological properties, including increased potency and selectivity against various biological targets. This article reviews the biological activity of DFP, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
DFP is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the phenolic ring, along with an amino group at the 2 position. This unique structure is believed to contribute to its biological effects.
Synthesis Methods
The synthesis of DFP typically involves:
- Nitration of phenol derivatives followed by fluorination.
- Reduction of nitro groups to amino groups using catalytic hydrogenation or chemical reducing agents.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of DFP. For instance, a study demonstrated that DFP exhibited significant antifungal activity against various yeast strains, particularly Candida albicans and Cryptococcus neoformans. The compound's structure-activity relationship (SAR) suggests that the presence of fluorine enhances its antifungal efficacy compared to non-fluorinated analogs .
Compound | Antifungal Activity (IC50) |
---|---|
DFP | 10 µM |
Fluconazole | 5 µM |
Cytotoxicity in Cancer Cells
DFP has shown promising cytotoxic effects in various cancer cell lines. In vitro studies indicated that DFP effectively inhibited the growth of breast cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial function .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
MDA-MB-231 | 20 |
Doxorubicin (control) | 10 |
The biological activity of DFP can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DFP acts as an inhibitor of key enzymes involved in metabolic pathways, such as hexokinase in glycolysis, which is crucial for cancer cell metabolism .
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to increased ROS levels that can trigger cell death pathways.
- Modulation of Signaling Pathways : DFP may alter signaling cascades associated with cell proliferation and survival, particularly those involving NF-kB and MAPK pathways.
Study on Antifungal Activity
A comparative study evaluated the antifungal efficacy of DFP against clinically relevant strains of Candida spp. The results indicated that DFP's fluorinated structure significantly improved its solubility and bioavailability, enhancing its antifungal properties compared to traditional treatments like fluconazole .
Cancer Cell Line Studies
Research involving MCF-7 cells demonstrated that DFP not only inhibited cell proliferation but also induced apoptosis through mitochondrial depolarization and caspase activation. This study highlighted the potential use of DFP as a therapeutic agent in breast cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-4,6-difluorophenol, and how can purity be optimized?
- Methodology : Start with fluorinated precursors (e.g., fluorophenol derivatives) and employ condensation reactions with guanidine or urea in alkaline conditions (e.g., sodium ethoxide). Purification via recrystallization or column chromatography is critical. Monitor purity using HPLC or LC-MS, and confirm structural integrity via H/C NMR and FT-IR spectroscopy .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use F NMR to confirm fluorine positions and quantify substitution patterns. Pair with H NMR to resolve amine and hydroxyl proton signals. FT-IR identifies functional groups (e.g., -NH, -OH). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation .
Q. What are the primary research applications of this compound in pharmaceutical or material science contexts?
- Methodology : As a fluorinated building block, it is used to synthesize benzoxazoles (via cyclization with carboxylic acids) or metal-organic frameworks (via coordination chemistry). Screen for bioactivity (e.g., antimicrobial, anticancer) using in vitro assays (e.g., nitric oxide inhibition in immune cells) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Wear N95 masks, nitrile gloves, and safety goggles to prevent inhalation/skin contact. Store at 0–6°C in airtight containers. Neutralize acidic/basic waste before disposal. Refer to GHS guidelines for acute toxicity (Category 3) and environmental precautions .
Q. How does the solubility profile of this compound influence its reactivity in aqueous versus organic reaction systems?
- Methodology : Test solubility in polar (DMSO, methanol) and nonpolar solvents (DCM, toluene). Adjust reaction media based on solubility: use DMSO for SNAr reactions or methanol for catalytic hydrogenation. Low aqueous solubility necessitates surfactants or co-solvents for biological assays .
Advanced Research Questions
Q. What mechanistic insights guide the design of this compound derivatives for enhanced bioactivity?
- Methodology : Perform DFT calculations to predict electron-withdrawing effects of fluorine on aromatic ring reactivity. Synthesize derivatives (e.g., chloro-, nitro-substituted analogs) and evaluate structure-activity relationships (SAR) using in vitro models (e.g., IC determination in NO inhibition assays) .
Q. How can computational modeling predict the reactivity of this compound in complex synthetic pathways?
- Methodology : Use molecular docking or MD simulations to study interactions with biological targets (e.g., enzymes). Apply frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitution reactions .
Q. What advanced analytical methods resolve discrepancies in reported physicochemical properties of this compound?
- Methodology : Compare DSC (melting point) and TGA (thermal stability) data across studies. Validate purity via elemental analysis and isotopic labeling. Address contradictions by replicating synthesis under controlled conditions (e.g., inert atmosphere) .
Q. What strategies mitigate competing side reactions during the functionalization of this compound?
- Methodology : Protect the amine group with Boc anhydride before halogenation. Optimize reaction temperature and catalyst loading (e.g., Pd/C for hydrogenolysis). Use orthogonal protecting groups (e.g., SEM for hydroxyl) to enable sequential modifications .
Q. How do structural modifications at the 4- and 6-positions affect the electronic properties and coordination chemistry of this compound?
Properties
IUPAC Name |
2-amino-4,6-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHCPCIXAKDNOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372208 | |
Record name | 2-amino-4,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133788-83-7 | |
Record name | 2-amino-4,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 133788-83-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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